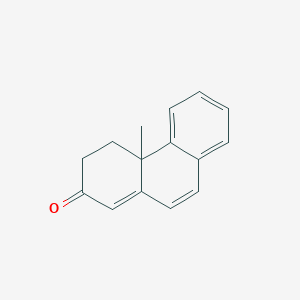
2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-: is a chemical compound belonging to the phenanthrenone family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using catalysts such as Lewis acids to facilitate the formation of the phenanthrenone ring.
Reduction Reactions: Employing reducing agents to achieve the desired dihydro form.
Industrial Production Methods: Industrial production may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to different dihydro forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry:
Materials Science: Studied for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various cellular pathways, leading to specific biological effects.
類似化合物との比較
Phenanthrene: A parent compound with a similar aromatic structure.
Phenanthrenone Derivatives: Various derivatives with different functional groups.
Comparison:
Structural Differences: The presence of specific functional groups and the dihydro form make 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- unique.
Chemical Properties: Differences in reactivity, stability, and solubility compared to similar compounds.
Applications: Unique applications in specific fields due to its distinct properties.
特性
CAS番号 |
58860-95-0 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
4a-methyl-3,4-dihydrophenanthren-2-one |
InChI |
InChI=1S/C15H14O/c1-15-9-8-13(16)10-12(15)7-6-11-4-2-3-5-14(11)15/h2-7,10H,8-9H2,1H3 |
InChIキー |
ODCWBFCASVYOCN-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(=O)C=C1C=CC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)




![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)

![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)


